Cas no 7749-55-5 (5-Bromo-4-methoxy-6-methylpyrimidin-2-amine)

5-Bromo-4-methoxy-6-methylpyrimidin-2-amine is a brominated pyrimidine derivative featuring methoxy and methyl substituents, which enhance its reactivity and selectivity in organic synthesis. This compound serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in the development of nucleoside analogs and heterocyclic compounds. Its bromine atom provides a reactive site for further functionalization via cross-coupling reactions, while the methoxy and amino groups contribute to its stability and solubility in various solvents. The methyl group at the 6-position sterically influences the molecule's electronic properties, making it valuable for structure-activity relationship (SAR) studies. High purity and consistent quality ensure reliable performance in synthetic applications.
5-Bromo-4-methoxy-6-methylpyrimidin-2-amine structure
7749-55-5 structure
Product Name:5-Bromo-4-methoxy-6-methylpyrimidin-2-amine
CAS No:7749-55-5
MF:C6H8BrN3O
MW:218.051219940186
CID:1082025
PubChem ID:612516
Update Time:2025-07-02

5-Bromo-4-methoxy-6-methylpyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine
    • 2-Amino-4-methoxy-5-brom-6-methyl-pyrimidin
    • 2-Pyrimidinamine, 5-bromo-4-methoxy-6-methyl-
    • 5-BROMO-4-METHOXY-6-METHYL-2-AMINOPYRIMIDINE
    • 5-Bromo-4-methoxy-6-methyl-2-pyrimidinamine
    • 5-bromo-4-methoxy-6-methyl-pyrimidin-2-ylamine
    • AB54991
    • AC1LD5OQ
    • AK-31816
    • CTK9A4572
    • Pyrimidine, 2-amino-5-bromo-4-methoxy-6-methyl-
    • MFCD09909811
    • 5-Bromo-4-methoxy-6-methyl-2-pyrimidinylamine #
    • DTXSID40346479
    • IMSWQXXKVNQRJO-UHFFFAOYSA-N
    • 7749-55-5
    • C90542
    • DB-368542
    • Inchi: 1S/C6H8BrN3O/c1-3-4(7)5(11-2)10-6(8)9-3/h1-2H3,(H2,8,9,10)
    • InChI Key: IMSWQXXKVNQRJO-UHFFFAOYSA-N
    • SMILES: BrC1=C(N=C(N)N=C1C)OC

Computed Properties

  • Exact Mass: 216.98514
  • Monoisotopic Mass: 216.98507g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 61Ų

Experimental Properties

  • Density: 1.619
  • Boiling Point: 377.9°C at 760 mmHg
  • Flash Point: 182.3°C
  • Refractive Index: 1.596
  • PSA: 61.03

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5-Bromo-4-methoxy-6-methylpyrimidin-2-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:7749-55-5)5-Bromo-4-methoxy-6-methylpyrimidin-2-amine
Order Number:A1228380
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:57
Price ($):649
Email:sales@amadischem.com

Additional information on 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine

Recent Advances in the Study of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine (CAS: 7749-55-5) and Its Applications in Chemical Biology and Pharmaceutical Research

The compound 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine (CAS: 7749-55-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of biologically active molecules. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthetic utility, biological activities, and potential therapeutic applications.

Recent studies have highlighted the role of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine as a crucial building block in the development of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of selective JAK2 inhibitors, which show promise for treating myeloproliferative disorders. The bromine and methoxy functional groups on the pyrimidine ring were found to be critical for achieving high binding affinity and selectivity.

In the area of antimicrobial research, a team at the University of Cambridge reported in ACS Infectious Diseases (2024) that derivatives of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine exhibited potent activity against drug-resistant strains of Staphylococcus aureus. The compound's unique electronic properties, conferred by its specific substitution pattern, were shown to enhance membrane penetration and target engagement.

From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to produce 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine. A 2024 Nature Protocols paper detailed a novel one-pot synthesis method that improved yield from 62% to 89% while reducing hazardous waste generation. This advancement is particularly significant given the compound's increasing demand in pharmaceutical development pipelines.

Structural studies using X-ray crystallography (Acta Crystallographica, 2023) have provided new insights into the molecular interactions of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine with biological targets. The compound's ability to form specific hydrogen bonds through its amine group while maintaining hydrophobic interactions via its bromine and methyl groups explains its versatility in drug design applications.

Looking forward, several pharmaceutical companies have included 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine derivatives in their preclinical pipelines for oncology and inflammatory diseases. Its favorable physicochemical properties and demonstrated biological activity make it a promising scaffold for further medicinal chemistry optimization. Continued research is expected to explore its potential in addressing unmet medical needs across multiple therapeutic areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:7749-55-5)5-Bromo-4-methoxy-6-methylpyrimidin-2-amine
A1228380
Purity:99%
Quantity:1g
Price ($):649
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